

Application of Celangulin XIX in Integrated Pest Management Research

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Compound of Interest

Compound Name: Celangulin XIX

Cat. No.: B15135923

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Celangulin XIX belongs to a class of bioactive sesquiterpenoid polyol esters derived from the plant *Celastrus angulatus*. These compounds, collectively known as celangulins, have demonstrated significant potential as botanical insecticides within Integrated Pest Management (IPM) programs.[1] Their multifaceted mode of action, including insecticidal, antifeedant, and narcotic properties, makes them effective against a range of agricultural pests.[1] This document provides detailed application notes and experimental protocols for the research and development of **Celangulin XIX** and related compounds as bio-insecticides. Due to the limited specific research on "**Celangulin XIX**," this document will focus on the well-studied representative of this class, Celangulin V, to provide a comprehensive overview of the application and research methodologies relevant to the entire celangulin family.

Biological Activity and Target Pests

Celangulins have shown efficacy against various insect pests, primarily from the order Lepidoptera.[1] Research has demonstrated their effectiveness against pests such as the oriental armyworm (*Mythimna separata*), diamondback moth (*Plutella xylostella*), and red imported fire ant (*Solenopsis invicta*).[2][3] The insecticidal activity is concentration-dependent, with observed effects including mortality, knockdown, and inhibition of feeding.

Mode of Action

The primary mode of action for celangulins involves the disruption of vital physiological processes in the insect midgut and nervous system. The main molecular targets identified are V-ATPase and Na⁺/K⁺-ATPase.

- **V-ATPase Inhibition:** Celangulin V has been shown to target the V-ATPase in the apical membrane of midgut cells in lepidopteran larvae. This inhibition disrupts the transmembrane potential, leading to a collapse of the electrochemical gradient, loss of normal physiological function, and ultimately cell death.
- **Na⁺/K⁺-ATPase Inhibition:** Celangulins also inhibit Na⁺/K⁺-ATPase activity in the insect brain, leading to neurotoxic effects such as narcosis and excitation.

Quantitative Data Summary

The following tables summarize the insecticidal activity of celangulin and its derivatives against various insect pests.

Table 1: Lethal Dose (LD50) and Lethal Time (LT50) of Celangulin against *Solenopsis invicta*

Parameter	Value	Conditions
LD50 (24h)	0.046 ng/ant	Large workers
LD50 (48h)	0.035 ng/ant	Large workers
LT50	9.905 h	0.125 mg/L

Table 2: Knockdown Dose (KD50) of Celangulin V and its Derivatives against 3rd Instar Larvae of *Mythimna separata*

Compound	KD50 (µg/g)
Celangulin V	301.0
Derivative b	135.9
Derivative c	101.33

Experimental Protocols

Insect Bioassay for Stomach Toxicity

This protocol is adapted from studies on the insecticidal activity of Celangulin V against *Mythimna separata*.

Objective: To determine the stomach toxicity (KD50) of **Celangulin XIX**.

Materials:

- **Celangulin XIX**
- Acetone (analytical grade)
- Distilled water
- Third-instar larvae of *Mythimna separata*
- Fresh cabbage leaves
- Petri dishes (9 cm diameter)
- Micropipette
- Environmental chamber (25±1°C, 70-80% RH, 14:10 L:D photoperiod)

Procedure:

- Preparation of Test Solutions: Prepare a stock solution of **Celangulin XIX** in acetone. Create a series of dilutions with distilled water containing 0.1% Triton X-100 to achieve the desired final concentrations.
- Leaf-Dip Method:
 - Cut fresh cabbage leaves into discs of approximately 6 cm in diameter.
 - Dip each leaf disc into a test solution for 10-15 seconds.

- Allow the leaves to air dry completely.
- Place one treated leaf disc in each Petri dish.
- Insect Exposure:
 - Starve the third-instar larvae for 2-3 hours.
 - Introduce 10-15 larvae into each Petri dish.
 - Seal the Petri dishes with perforated parafilm.
- Incubation and Observation:
 - Place the Petri dishes in an environmental chamber under the specified conditions.
 - Record the number of knocked-down larvae at 24, 48, and 72 hours post-treatment.
Larvae are considered knocked down if they are unable to move in a coordinated manner when prodded.
- Data Analysis:
 - Calculate the percentage of knockdown for each concentration.
 - Determine the KD50 value using Probit analysis.

V-ATPase Inhibition Assay

This protocol is based on studies of the inhibitory effect of Celangulin V on V-ATPase activity.

Objective: To determine the in vitro inhibitory effect of **Celangulin XIX** on insect V-ATPase.

Materials:

- **Celangulin XIX**
- Insect midgut tissue (e.g., from *Mythimna separata* larvae)
- Homogenization buffer (e.g., Tris-HCl buffer, pH 7.4)

- ATP (disodium salt)
- Reagents for phosphate determination (e.g., ammonium molybdate, ascorbic acid)
- Spectrophotometer
- Microcentrifuge

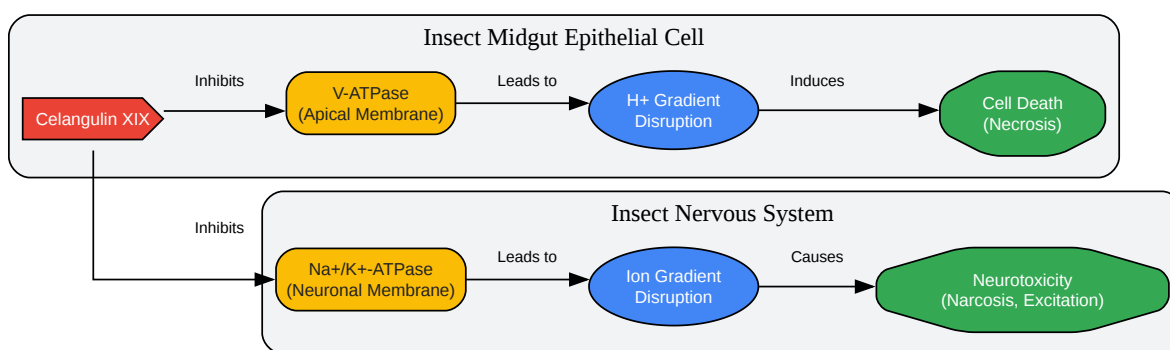
Procedure:

- Enzyme Preparation:
 - Dissect the midguts from the larvae in ice-cold homogenization buffer.
 - Homogenize the tissue and centrifuge to obtain a crude enzyme extract (supernatant).
- Inhibition Assay:
 - Prepare reaction mixtures containing the enzyme extract, buffer, and varying concentrations of **Celangulin XIX** (dissolved in a suitable solvent like DMSO, with a solvent control).
 - Pre-incubate the mixtures at a specified temperature (e.g., 37°C) for a short period.
 - Initiate the enzymatic reaction by adding ATP.
 - Incubate for a defined time (e.g., 30 minutes).
 - Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
- Phosphate Determination:
 - Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method (e.g., the Fiske-Subbarow method).
 - Read the absorbance at the appropriate wavelength using a spectrophotometer.
- Data Analysis:

- Calculate the percentage of V-ATPase inhibition for each concentration of **Celanguin XIX** compared to the control.
- Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations

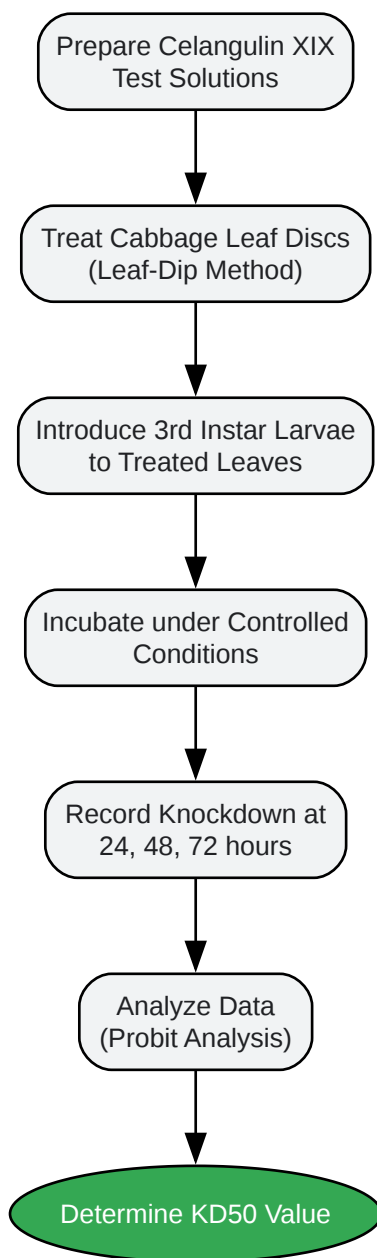
Signaling Pathway of Celanguin's Mode of Action



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Caption: Mode of action of Celanguin on insect cellular targets.

Experimental Workflow for Insect Bioassay



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References

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